molecular formula C13H8N2O5 B14292126 2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 114566-15-3

2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14292126
CAS No.: 114566-15-3
M. Wt: 272.21 g/mol
InChI Key: KRDXBCHLWNDGAA-UHFFFAOYSA-N
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Description

2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that features a furan ring, a benzoxazine ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of furan-2-carbaldehyde with 6-nitro-2H-1,4-benzoxazin-3(4H)-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-[(Furan-2-yl)methylidene]-6-amino-2H-1,4-benzoxazin-3(4H)-one.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential antibacterial and antifungal properties. It may serve as a lead compound for the development of new antimicrobial agents.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both a nitro group and a benzoxazine ring, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

114566-15-3

Molecular Formula

C13H8N2O5

Molecular Weight

272.21 g/mol

IUPAC Name

2-(furan-2-ylmethylidene)-6-nitro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C13H8N2O5/c16-13-12(7-9-2-1-5-19-9)20-11-4-3-8(15(17)18)6-10(11)14-13/h1-7H,(H,14,16)

InChI Key

KRDXBCHLWNDGAA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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